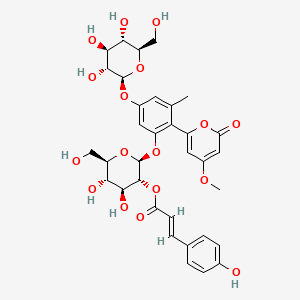![molecular formula C36H21NO2 B14133690 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is composed of a carbazole core with two dibenzo[b,d]furan groups attached at the 3 and 6 positions. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:
Formation of Dibenzo[b,d]furan-2-ylboronic Acid: This intermediate can be synthesized through the reaction of dibenzo[b,d]furan with boronic acid under specific conditions.
Suzuki Coupling Reaction: The dibenzo[b,d]furan-2-ylboronic acid is then coupled with 3,6-dibromo-9H-carbazole using a palladium catalyst in the presence of a base.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbazole core or the dibenzo[b,d]furan groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole has been extensively studied for its applications in various fields:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy levels and good thermal stability.
Photovoltaics: Employed in organic photovoltaic cells as an electron transport material.
Sensors: Utilized in the development of chemical sensors due to its unique electronic properties.
Biological Studies:
作用機序
The mechanism of action of 3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole in its applications is primarily based on its electronic properties. The compound can efficiently transport electrons and exhibit high triplet energy levels, making it suitable for use in OLEDs and other electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and materials in the device architecture, facilitating charge transport and light emission .
類似化合物との比較
Similar Compounds
- 9,9′-(Dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)
- 4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)
- 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)
Uniqueness
3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole is unique due to its specific substitution pattern, which provides distinct electronic properties compared to other similar compounds. Its high triplet energy levels and good thermal stability make it particularly suitable for use in high-performance OLEDs and other electronic applications .
特性
分子式 |
C36H21NO2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
3,6-di(dibenzofuran-2-yl)-9H-carbazole |
InChI |
InChI=1S/C36H21NO2/c1-3-7-33-25(5-1)29-19-23(11-15-35(29)38-33)21-9-13-31-27(17-21)28-18-22(10-14-32(28)37-31)24-12-16-36-30(20-24)26-6-2-4-8-34(26)39-36/h1-20,37H |
InChIキー |
GCQWGDYIACKMHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC8=C(C=C7)OC9=CC=CC=C98 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


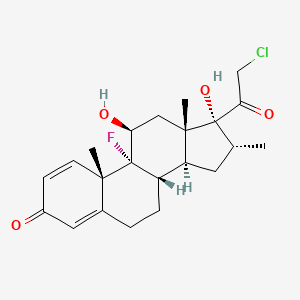
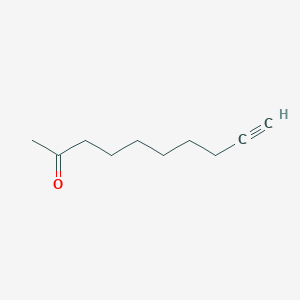
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
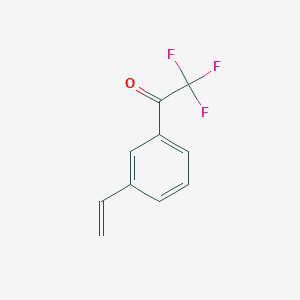
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)
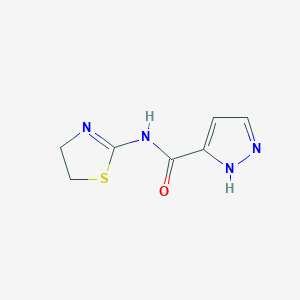

![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)
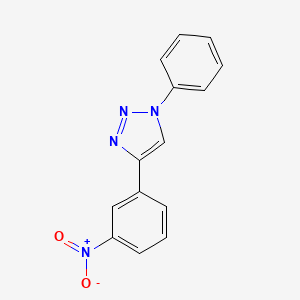
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
